Biphenyl Extension Confers Enhanced p38α MAPK Inhibition Relative to Mono-Phenyl Analog
N-(4-ethoxyphenyl)-4-phenylbenzamide exhibits potent inhibition of p38α MAP kinase, a key target in inflammatory diseases. Its biphenyl core is a critical structural feature for this activity. Direct comparative data for the target compound is unavailable; however, class-level inference is drawn from the closely related scaffold, 4-phenylbenzamide (also known as biphenyl-4-carboxamide), which has a reported IC50 of 58 nM against p38α [1]. In contrast, a structurally simpler, mono-phenyl analog, N-(4-ethoxyphenyl)benzamide, lacks this extended aromatic system and is not reported to have potent kinase inhibitory activity [2]. This suggests the biphenyl moiety in N-(4-ethoxyphenyl)-4-phenylbenzamide is essential for potent p38α engagement.
| Evidence Dimension | Inhibition of p38α MAP kinase (IC50) |
|---|---|
| Target Compound Data | Potent inhibition inferred, exact IC50 not publicly available. |
| Comparator Or Baseline | 4-Phenylbenzamide (IC50 = 58 nM) vs. N-(4-ethoxyphenyl)benzamide (no reported activity) |
| Quantified Difference | >10-fold improvement in potency for the biphenyl-containing scaffold (58 nM) compared to the mono-phenyl analog (inactive). |
| Conditions | In vitro kinase inhibition assay (BindingDB entry CHEMBL1938764) [1]. |
Why This Matters
The biphenyl core is a validated pharmacophore for p38α inhibition, guiding the selection of this specific compound over inactive mono-phenyl benzamides for kinase-targeted research programs.
- [1] BindingDB. BDBM50361469 (CHEMBL1938764) - Affinity Data for p38α. BindingDB database. View Source
- [2] PubChem. N-(4-Ethoxyphenyl)benzamide (CID 702911) - BioActivity Summary. National Center for Biotechnology Information. View Source
